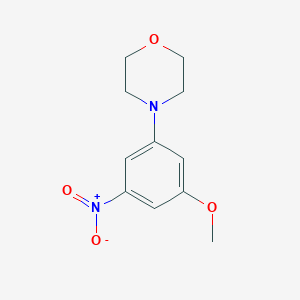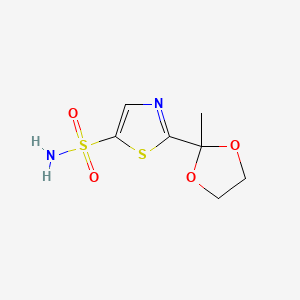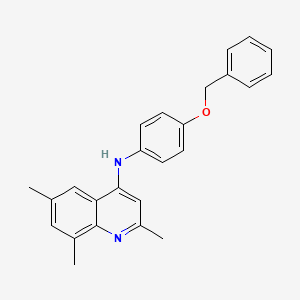
4-(3-Methoxy-5-nitrophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxy-5-nitrophenyl)morpholine is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol It is a derivative of morpholine, a heterocyclic amine, and contains a methoxy group and a nitro group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-5-nitrophenyl)morpholine typically involves the reaction of 3-methoxy-5-nitroaniline with morpholine. One common method is the nucleophilic aromatic substitution reaction, where the amino group of 3-methoxy-5-nitroaniline is replaced by the morpholine ring. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methoxy-5-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Bases like potassium carbonate (K2CO3) and solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4-(3-Methoxy-5-aminophenyl)morpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(3-Methoxy-5-nitrophenyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(3-Methoxy-5-nitrophenyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also participate in hydrogen bonding and other interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Methoxy-4-nitrophenyl)morpholine: Similar structure but with the nitro group in a different position.
4-(3-Methoxy-2-nitrophenyl)morpholine: Another positional isomer with different chemical properties.
4-(3-Methoxy-5-aminophenyl)morpholine: The reduced form of 4-(3-Methoxy-5-nitrophenyl)morpholine.
Uniqueness
This compound is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which influences its reactivity and interactions with other molecules. This unique structure allows it to serve as a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
93398-05-1 |
|---|---|
Molekularformel |
C11H14N2O4 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
4-(3-methoxy-5-nitrophenyl)morpholine |
InChI |
InChI=1S/C11H14N2O4/c1-16-11-7-9(6-10(8-11)13(14)15)12-2-4-17-5-3-12/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
FQSSTTVXBFMHJK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile](/img/structure/B13982385.png)


![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)






![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)



